molecular formula C17H17NO3 B1588352 Cbz-L-Phenylalaninal CAS No. 59830-60-3

Cbz-L-Phenylalaninal

Cat. No. B1588352
CAS RN: 59830-60-3
M. Wt: 283.32 g/mol
InChI Key: HZDPJHOWPIVWMR-INIZCTEOSA-N
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Description

Cbz-L-Phenylalanine (Cbz-L-Phe) is an amino acid derivative that has been used in various scientific and medical research applications. It is a derivative of the essential amino acid L-phenylalanine and is commonly used in biochemistry and physiology research. Cbz-L-Phe has been studied for its ability to act as a substrate for various enzymes, as well as its potential to act as a drug target.

Scientific Research Applications

1. Enzymatic Synthesis Applications

Cbz-L-Phenylalaninal has been utilized in enzymatic synthesis studies. For instance, Fernandez et al. (1995) explored the use of several proteases for the synthesis of oligopeptides containing unnatural amino acids. They successfully synthesized protected dipeptides, including Cbz-allylglycine-phenylalaninamide, from similar components. This work suggests potential applications in developing biocompatible or biodegradable materials through peptide synthesis (Fernandez et al., 1995).

2. Inhibitory Dynamics in Enzyme Research

The compound has been studied for its role in inhibiting enzyme activities. Ghosh and Rao (1982) investigated the conformations of certain enzyme inhibitors, including N-carbobenzoxy-L-phenylalanine (Cbz-Phe), to understand their binding dynamics with enzymes like thermolysin. Their findings provide insights into how certain inhibitors, like Cbz-L-Phenylalaninal, interact with enzymes and can inform drug design and enzyme regulation studies (Ghosh & Rao, 1982).

3. Study of Phosphonodipeptides

Research by Yamauchi et al. (1985) on phosphonodipeptides, which included structures of Cbz-NH(CH2)2PO(O−Li+)-NHCHRCO2−Li+ with Cbz as carbobenzyloxyl and residues like L-Phenylalanine, demonstrated competitive inhibition in the hydrolysis of certain peptides by carboxypeptidase A. This research reveals the potential of Cbz-L-Phenylalaninal in the development of enzyme inhibitors, particularly in understanding the inhibitory mechanisms at a molecular level (Yamauchi et al., 1985).

4. Neutrophil Response Studies

O’Flaherty et al. (1978) explored the effects of a compound closely related to Cbz-L-Phenylalaninal, carbobenzoxy-phenylalanyl-methionine, on neutrophil responses induced by chemotactic factors. This kind of research provides valuable insights into how certain peptides and their derivatives can influence immune responses, potentially informing therapeutic strategies for immune-related disorders (O’Flaherty et al., 1978).

5. Peptide Synthesis in Organic Solvent Systems

Studies like that of Tsuchiyama et al. (2007) on the synthesis of aspartame precursor using organic-solvent-stable proteases in aqueous-organic solvent systems, where compounds like N-carbobenzoxy-l-phenylalanine methyl ester (Cbz-Asp-Phe-OMe) were used, highlight the application of Cbz-L-Phenylalaninal in facilitating enzymatic reactions in non-conventional media. This can have implications in industrial peptide synthesis (Tsuchiyama et al., 2007)

6. Development of Serine Peptidase Inhibitors

Research on the development of inhibitors for enzymes like elastase and chymotrypsin has involved the use of phosphonic acid analogs of compounds including N-Cbz-phenylalanine. These studies, like the one conducted by Lamden and Bartlett (1983), demonstrate the potential of Cbz-L-Phenylalaninal derivatives in the creation of potent enzyme inhibitors, which could have significant implications in therapeutic applications (Lamden & Bartlett, 1983).

7. Molecular Imprinting in Polymer Science

In the field of polymer science, Guo et al. (2005) explored the preparation of uniform-sized polymer beads imprinted with N-Cbz-L-Phenylalanine. This research showcases the utility of Cbz-L-Phenylalaninal in molecular imprinting techniques, potentially leading to advancements in targeted drug delivery and sensor technology (Guo et al., 2005).

properties

IUPAC Name

benzyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,18,20)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDPJHOWPIVWMR-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427338
Record name Cbz-L-Phenylalaninal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cbz-L-Phenylalaninal

CAS RN

59830-60-3
Record name Cbz-L-Phenylalaninal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the objective compound of step (9) (87.8 g, 0.308 mol), 2,2,6,6-tetramethyl-1-piperidinyloxy free radical (480 mg 3.07 mmol) and sodium bromide (31.7 g, 0.308 mol) in ethyl acetate (900 mL)-toluene (900 mL) were added 6% sodium hypochlorite aqueous solution (PURELOX, 410 mL, 0.34 mol) and a solution of sodium hydrogencarbonate (75 g, 0.89 mol) in water (540 mL) with dropwise over 1.5 hours under ice-cooling, and the mixture was stirred for 1 hour. This reaction mixture was extracted with ethyl acetate and the extract was washed successively with potassium iodide (2.5 g, 15 mmol)-containing 10% potassium hydrogensulfate aqueous solution (400 mL), 10% sodium thiosulfate aqueous solution (2×200 mL), 0.2 M phosphate buffer (pH 7, 500 mL) and saturated brine and dried over magnesium sulfate. The solvent was then distilled off under reduced pressure. To the residue were added ethyl acetate (150 mL) and hexane (500 mL), and the mixture was stirred at room temperature ˜0° C. for 5 hours. The resulting crystal crop was collected by filtration, washed with hexane-ethyl acetate (3:1, 300 mL) and dried in vacuo to give 63.28 g (73%) of N-benzyloxycarbonyl-DL-phenylalaninal as white crystals.
Quantity
87.8 g
Type
reactant
Reaction Step One
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
410 mL
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Name
Quantity
540 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cbz-L-Phenylalaninal
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Reactant of Route 6
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Citations

For This Compound
13
Citations
J Jurczak, A Golebiowski - Chemical Reviews, 1989 - ACS Publications
… -La-amino aldehydes on silica gel was as follows: Cbz-S-Bzl-L-cysteinal» Cbz-L-phenylalaninal > Cbz-L-leucinal » Cbz-A^-nitro-L-argininal. The authors10 … 65 Cbz-L-phenylalaninal …
Number of citations: 608 pubs.acs.org
H Tokuyama, S Yokoshima, SC Lin, L Li… - Synthesis, 2002 - thieme-connect.com
… In the second procedure (Procedure 2), the reduction of the thiolester was performed to give Cbz-l-phenylalaninal (3) in 69-70% yield (Scheme [1] ). … Cbz-l-Phenylalaninal (3) …
Number of citations: 98 www.thieme-connect.com
D Gryko, J Chałko, J Jurczak - Chirality, 2003 - Wiley Online Library
… A double stereodifferentiating process, with the use of chiral phosphinic acid 168 in the addition to N-Cbz-Lphenylalaninal (152), led to a mixture of three major diastereoisomers 169 in …
Number of citations: 108 onlinelibrary.wiley.com
AW Konradi, SJ Kemp, SF Pedersen - Journal of the American …, 1994 - ACS Publications
… , cross coupling reactions of N-benzylJV-Cbz-L-phenylalaninal and ¿V-methyl-TV-Cbz-L-phenylalaninal with 3-phenylpropanal were performed. Each of these reactions …
Number of citations: 138 pubs.acs.org
B Kammermeier, G Beck, W Holla… - … A European Journal, 1996 - Wiley Online Library
… c induced by vanadium(@, the diastereoselectivities and the isolated yields of pure (S,R,R,S) isomer are comparable with those of the reported homocoupling of Cbz-L-phenylalaninal (…
T Yamagishi, K Suemune, T Yokomatsu, S Shibuya - Tetrahedron Letters, 2001 - Elsevier
… First, we attempted the ALB-catalyzed hydrophosphinylation of N-CBz-l-phenylalaninal 2a 7 and N-Boc-l-phenylalaninal 2b 8 with ethyl phosphinate (Scheme 1). When 2a was treated …
Number of citations: 33 www.sciencedirect.com
L Mestrom, P Bracco, U Hanefeld - European Journal of …, 2017 - Wiley Online Library
… Concentration in vacuo afforded crude N-Cbz-l-phenylalaninal as a white solid (891.2 mg, 3.14 mmol, 74 % yield). The residue was purified by column chromatography (silica gel, EtOAc…
DJ Kempf, TJ Sowin, EM Doherty… - The Journal of …, 1992 - ACS Publications
Method G. Coupling with BOP. To a stirred solution of the amino arid ester component (1 mmol) in CH2C12 (10 mL) were added BOP reagent (1.1 mmol), and diprotected N-(w-…
Number of citations: 103 pubs.acs.org
SJ Kemp, J Bao, SF Pedersen - The Journal of Organic Chemistry, 1996 - ACS Publications
… (2S,3R,4R)-2-[N-(Benzyloxycarbonyl)amino]-5-methyl-1-phenylhexane-3,4-diol (3c) was prepared from N-Cbz-l-phenylalaninal and isobutyraldehyde using the general procedure …
Number of citations: 31 pubs.acs.org
J Han, H Konno, T Sato, VA Soloshonok… - European Journal of …, 2021 - Elsevier
… Benzyl (S)-(1-hydroxy-3-phenylpropan-2-yl)carbamate 144 prepared from L-phenylalanine was subjected to oxidation with SO 3 -pyridine/DMSO to give Cbz-L-phenylalaninal. The …
Number of citations: 27 www.sciencedirect.com

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